molecular formula C6H7N3O B3054636 N-Phenylnitrous hydrazide CAS No. 614-01-7

N-Phenylnitrous hydrazide

Cat. No.: B3054636
CAS No.: 614-01-7
M. Wt: 137.14 g/mol
InChI Key: HNEDEEXYWVCQFG-UHFFFAOYSA-N
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Description

N-Phenylnitrous hydrazide, also known as N-Nitroso Phenylhydrazine, is a chemical compound with the molecular formula C6H7N3O and a molecular weight of 137.14 g/mol . It is a nitroso compound, characterized by the presence of a nitroso group (-NO) attached to a phenylhydrazine moiety. This compound is primarily used in analytical chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenylnitrous hydrazide can be synthesized through various methods. One common approach involves the reaction of phenylhydrazine with nitrous acid. The reaction typically occurs under acidic conditions, where nitrous acid is generated in situ from sodium nitrite and hydrochloric acid. The reaction proceeds as follows:

C6H5NHNH2+HNO2C6H5N(NO)NH2+H2O\text{C}_6\text{H}_5\text{NHNH}_2 + \text{HNO}_2 \rightarrow \text{C}_6\text{H}_5\text{N(NO)NH}_2 + \text{H}_2\text{O} C6​H5​NHNH2​+HNO2​→C6​H5​N(NO)NH2​+H2​O

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of temperature, pH, and reactant concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: N-Phenylnitrous hydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert it into phenylhydrazine.

    Substitution: It can participate in substitution reactions, where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Scientific Research Applications

N-Phenylnitrous hydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Phenylnitrous hydrazide involves its interaction with biological molecules, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, resulting in various biological effects. The compound’s ability to generate reactive oxygen species (ROS) and free radicals is a key aspect of its mechanism, contributing to its antimicrobial and antifungal activities .

Comparison with Similar Compounds

N-Phenylnitrous hydrazide is part of a broader class of nitroso compounds. Similar compounds include:

    N-Nitroso-N-methylurea: Known for its mutagenic properties.

    N-Nitrosodimethylamine: A potent carcinogen.

    N-Nitrosodiethylamine: Another carcinogenic nitroso compound.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its ability to act as a reagent in various chemical reactions and its potential therapeutic applications set it apart from other nitroso compounds .

Properties

IUPAC Name

N-amino-N-phenylnitrous amide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-9(8-10)6-4-2-1-3-5-6/h1-5H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEDEEXYWVCQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(N)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558558
Record name N-Phenylnitrous hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-01-7
Record name N-Phenylnitrous hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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